4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Unusual Molecular Conformation
The crystal structure of certain compounds containing the pyrazolo[3,4-d]pyrimidine moiety, similar to the one , shows unique conformational characteristics. For instance, Avasthi et al. (2003) discovered an unusual folded conformation due to intramolecular interactions in compounds like 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine. This is contrasted with related compounds exhibiting fully extended structures without such intramolecular interactions (Avasthi et al., 2003).
Crystal Structure Analysis
Another study by El Fal et al. (2014) focused on the crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, a compound structurally related to the one . They found that in the crystal, molecules are linked via π–π interactions, forming a three-dimensional structure. This insight is critical for understanding the molecular packing and potential applications of such compounds (El Fal et al., 2014).
Layered Structure in Pyrazolo[3,4-d]pyrimidine Compounds
Avasthi et al. (2002) explored the crystal packing of a pyrazolo[3,4-d]pyrimidine compound, revealing the formation of a layered structure primarily due to intermolecular hydrogen bonding and arene-arene interactions. This study provides valuable insights into the molecular arrangement and potential intermolecular interactions of related pyrazolo[3,4-d]pyrimidine derivatives (Avasthi et al., 2002).
Bioactive and Pharmacological Properties
Antimicrobial Activity
Ismail et al. (2003) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with biologically active sulfur moieties and found that some of these compounds exhibited significant antimicrobial activity. This indicates potential applications in the development of new antimicrobial agents (Ismail et al., 2003).
Inhibitory Effects on Thymidylate Synthase
Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase. They evaluated these compounds against various targets, indicating their potential as antitumor and/or antibacterial agents. This highlights the potential medicinal applications of pyrazolo[3,4-d]pyrimidine derivatives (Gangjee et al., 1996).
Synthesis and Antimicrobial Evaluation
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, which exhibited significant antimicrobial activities. This study adds to the body of knowledge on the potential use of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial therapies (Alsaedi et al., 2019).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) developed a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones with potential as anticancer and anti-5-lipoxygenase agents. The study demonstrated the significant bioactivity of these compounds, suggesting their utility in cancer and inflammation-related treatments (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S2/c1-25-18-22-16-13(10-21-24(16)12-5-3-2-4-6-12)17(23-18)26-15-9-11(19)7-8-14(15)20/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJTEPLOMQXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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